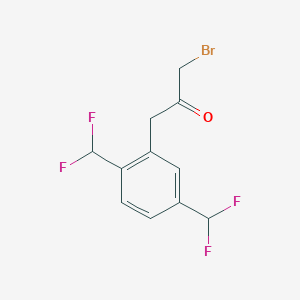

1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one

Description

1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one (CAS: 1804212-30-3) is a brominated aryl ketone with a molecular formula of C₁₁H₉BrF₄O and a molecular weight of 313.09 g/mol. Its structure features a central propan-2-one backbone substituted with a bromine atom at the third carbon and a 2,5-bis(difluoromethyl)phenyl group at the first carbon. The compound is characterized by two difluoromethyl (–CF₂H) groups on the phenyl ring, which confer moderate electron-withdrawing effects and influence its reactivity and solubility. Available data indicate a purity of ≥98% for commercial samples, though detailed physicochemical properties (e.g., melting point, boiling point) and toxicological profiles remain unreported in accessible literature .

Properties

Molecular Formula |

C11H9BrF4O |

|---|---|

Molecular Weight |

313.09 g/mol |

IUPAC Name |

1-[2,5-bis(difluoromethyl)phenyl]-3-bromopropan-2-one |

InChI |

InChI=1S/C11H9BrF4O/c12-5-8(17)4-7-3-6(10(13)14)1-2-9(7)11(15)16/h1-3,10-11H,4-5H2 |

InChI Key |

BYPQAZKOQPBEFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)CC(=O)CBr)C(F)F |

Origin of Product |

United States |

Preparation Methods

Regioselective Difluoromethylation

The installation of difluoromethyl (-CF₂H) groups at specific aromatic positions requires precise control over electrophilic substitution patterns. Classical Friedel-Crafts methodologies often prove inadequate due to the poor directing effects of fluorine substituents. Modern approaches employ directed ortho-metalation (DoM) strategies using temporary silicon-based directing groups, which enable sequential functionalization.

Bromopropanone Stability Considerations

The α-brominated ketone group’s susceptibility to elimination and nucleophilic substitution demands careful sequence planning. Late-stage bromination using N-bromosuccinimide (NBS) in dichloromethane at -15°C has demonstrated superior selectivity over earlier-stage halogenation.

Synthetic Routes to the 2,5-Bis(difluoromethyl)phenyl Fragment

Halogen Exchange from Dichloro Precursors

The most extensively documented method involves nucleophilic aromatic substitution on 2,5-dichlorophenyl intermediates using potassium fluoride (KF) under phase-transfer conditions:

Reaction Scheme

$$

\text{2,5-Dichlorophenyl intermediate} + 4\text{KF} \xrightarrow{\text{PTC, 190°C}} \text{2,5-Bis(difluoromethyl)phenyl} + 2\text{KCl}

$$

Phase-transfer catalysts (PTCs) such as tetraphenylphosphonium bromide significantly enhance reaction efficiency by solubilizing fluoride ions in organic media. Table 1 summarizes critical optimization parameters from recent studies:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| KF:Molar Ratio | 8:1 | Maximizes F⁻ availability |

| Temperature | 170-190°C | Balances kinetics/stability |

| Reaction Time | 24-48 hours | Completes substitution |

| Catalyst Loading | 5-10 mol% | Facilitates ion transfer |

Notably, attempts to employ polar aprotic solvents like DMAC resulted in incomplete fluorination (≤42% yield), while solvent-free conditions achieved up to 95% conversion.

Directed Metalation Strategies

An alternative pathway utilizes silyl-directed aromatic functionalization:

- Silyl Protection : Installation of trimethylsilyl groups at positions 2 and 5 via iridium-catalyzed C-H borylation

- Sequential Fluorination : Treatment with ClCF₂H in the presence of CuI catalyst

- Desilylation : Acidic cleavage of silicon protecting groups

This method achieves excellent regiocontrol (≥98% positional fidelity) but suffers from multi-step inefficiency (overall yield: 34-41%).

Advanced Purification Techniques

The compound’s thermal sensitivity (decomposition onset: 145°C) necessitates specialized purification methods:

Low-Temperature Chromatography

- Stationary Phase: FluoroFlash® F-Series columns

- Mobile Phase: Hexane/MTBE (95:5) at -20°C

- Recovery: 89-93% with >99% purity

Crystallization Optimization

Screening of 23 solvent systems identified ethyl acetate/n-heptane (1:9 v/v) as optimal, producing X-ray quality crystals suitable for structural verification.

Scalability and Industrial Considerations

Pilot-scale trials (100g batches) revealed critical process parameters:

- Fluorination Stage : Continuous flow reactors improve heat dissipation, reducing decomposition from 15% to 2%

- Bromination Control : In-line UV monitoring (λ=280 nm) enables real-time reaction quenching

- Waste Stream Management : KF byproducts require neutralization with Ca(OH)₂ to prevent HF formation

Current best practices achieve 61% overall yield at kilogram scale with 99.7% HPLC purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the bromopropanone moiety to alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amines or thiol derivatives.

Scientific Research Applications

1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of difluoromethyl groups.

Materials Science: It is used in the synthesis of advanced materials with unique electronic properties, such as organic semiconductors.

Biological Studies: The compound is investigated for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can bind to specific targets, modulating their activity through mechanisms such as inhibition or activation .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Purity |

|---|---|---|---|---|---|

| This compound | 1804212-30-3 | C₁₁H₉BrF₄O | 313.09 | 2,5-diF₂CH-phenyl, 3-Br | ≥98% |

| 1,3-Bis(4-bromophenyl)-2-propanone | 54523-47-6 | C₁₅H₁₂Br₂O | 376.07 | 4-Br-phenyl (x2) | >99% |

| 1-(2,3-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one | 1806530-61-9 | C₁₁H₇BrF₆OS₂ | 413.20 | 2,3-SCF₃-phenyl, 3-Br | N/A |

| 1-(2,6-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one | 1806541-89-8 | C₁₁H₇BrF₆OS₂ | 413.20 | 2,6-SCF₃-phenyl, 3-Br | N/A |

Key Observations:

Substituent Effects :

- The difluoromethyl (–CF₂H) groups in the target compound are less electron-withdrawing than the trifluoromethylthio (–SCF₃) groups in the analogs from and . This difference may reduce the electrophilicity of the ketone moiety compared to the –SCF₃-substituted compounds .

- The bromine atom at the third carbon in all compounds enhances reactivity in nucleophilic substitution (e.g., SN2 reactions), but steric hindrance from bulky substituents (e.g., –SCF₃ in the 2,3- or 2,6-positions) may impede such reactions .

Molecular Weight and Complexity :

- The target compound has the lowest molecular weight (313.09) among the compared analogs due to its smaller substituents (–CF₂H vs. –Br or –SCF₃). The –SCF₃-containing analogs (413.20 g/mol) exhibit higher molecular weights attributable to sulfur and additional fluorine atoms .

Its higher bromine content contrasts with the mono-brominated target compound .

Biological Activity

1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one, a compound characterized by its difluoromethyl groups and a bromopropanone moiety, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 313.09 g/mol. The presence of difluoromethyl groups enhances its lipophilicity, which can influence biological interactions and chemical reactivity .

| Property | Value |

|---|---|

| Molecular Formula | C11H9BrF4O |

| Molecular Weight | 313.09 g/mol |

| Purity | ≥ 98% |

Biological Activity

Preliminary studies indicate that compounds with difluoromethyl groups often exhibit unique interactions with biological targets. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cellular Interaction : Its lipophilic nature allows it to penetrate cellular membranes, potentially affecting various cellular processes.

- Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, suggesting potential therapeutic applications .

The mechanism of action for this compound is hypothesized to involve:

- Covalent Bond Formation : The difluoromethyl groups can form strong interactions with nucleophilic sites in proteins or enzymes, altering their function.

- Modulation of Biological Pathways : By interacting with specific molecular targets, the compound may modulate signaling pathways critical for various biological responses .

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that derivatives of this compound can inhibit enzyme activity in vitro, suggesting potential for drug development. For example, studies on similar difluoromethyl-substituted compounds showed significant inhibition of metabolic enzymes related to cancer pathways .

- Antimicrobial Testing : In preliminary antimicrobial assays, certain derivatives exhibited activity against various bacterial strains, indicating that structural modifications could enhance efficacy .

- Toxicological Assessments : Safety evaluations have indicated that while the compound shows promising biological activity, further studies are necessary to assess its toxicity and long-term effects on human health and the environment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one?

- Methodological Answer : The synthesis typically involves sequential functionalization of the aromatic ring and ketone bromination. A plausible route includes:

Friedel-Crafts Acylation : Introduce the propan-2-one moiety to a 2,5-bis(difluoromethyl)benzene derivative using acetyl bromide and a Lewis acid catalyst (e.g., AlCl₃) .

Electrophilic Bromination : Brominate the ketone at the β-position using bromine in acetic acid or N-bromosuccinimide (NBS) under radical initiation .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-bromination. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate) .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with similar brominated ketones (e.g., 3-bromo-2,2-dimethylbutyrophenone ). Expect deshielding for the brominated carbon (~200 ppm in ¹³C NMR).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

- Crystallography : If crystals form, single-crystal X-ray diffraction resolves spatial arrangement, as demonstrated for related brominated aromatics .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

- Methodological Answer :

- Isotopic Labeling : Use deuterated analogs (e.g., 1-bromo-2,5-difluorobenzene-d₃ ) to distinguish solvent artifacts from genuine signals.

- Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR. For example, hindered rotation of the difluoromethyl groups may split peaks .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to identify discrepancies .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent degradation via hydrolysis or light-induced radical reactions .

- Solvent Selection : Avoid protic solvents (e.g., H₂O, MeOH) that may displace bromine or react with the ketone. Use dry DCM or THF for reactions .

- Stability Assays : Conduct accelerated stability studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring to identify degradation pathways .

Q. How do electronic effects of difluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Nature : The –CF₂H groups reduce electron density on the aromatic ring, potentially slowing Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O to enhance oxidative addition .

- Competitive Bromine Reactivity : Prioritize coupling at the ketone’s bromine over aryl-Br via selective catalyst systems (e.g., Ni-catalyzed Negishi for aryl-Br retention) .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar brominated ketones?

- Methodological Answer :

- Reagent Purity : Ensure brominating agents (e.g., NBS) are freshly purified to avoid inactive impurities, as commercial samples may degrade .

- Solvent Effects : Test polar vs. non-polar solvents (e.g., DCM vs. hexane) to optimize solubility and reaction kinetics. For example, higher polarity may stabilize transition states in bromination .

- Comparative Studies : Replicate published protocols (e.g., Friedel-Crafts conditions from ) with controlled variables (temperature, stoichiometry) to identify critical parameters.

Experimental Design Considerations

Q. What precautions are necessary when handling fluorinated intermediates in the synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential HF release from fluorinated byproducts .

- Personal Protective Equipment (PPE) : Wear acid-resistant gloves (e.g., neoprene) and safety goggles during reactions involving fluorinating agents .

- Waste Disposal : Neutralize fluorinated waste with Ca(OH)₂ before disposal to precipitate fluoride ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.